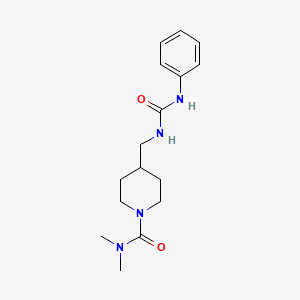

N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-19(2)16(22)20-10-8-13(9-11-20)12-17-15(21)18-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMAHIUXIPBNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Carboxamide Activation

Step 1: Synthesis of Piperidine-1-carboxamide

Piperidine-1-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, followed by reaction with dimethylamine to yield N,N-dimethylpiperidine-1-carboxamide. This method mirrors industrial-scale amidation protocols, achieving >90% yield under anhydrous conditions.

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Selection

Purification Challenges

- Byproduct Mitigation : Diurea formation is suppressed by maintaining a 1:1 amine-to-isocyanate ratio and low temperatures (0–5°C).

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity (>98%) this compound as confirmed by HPLC.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.60 (m, 2H, piperidine CH₂), 2.85 (s, 6H, N(CH₃)₂), 3.30 (t, 2H, NCH₂), 4.75 (s, 2H, NHCH₂), 6.90–7.20 (m, 5H, Ar-H) |

| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1550 cm⁻¹ (C=O amide) |

| MS (ESI+) | m/z 320.2 [M+H]⁺ |

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms chemical purity >99% with retention time 8.2 min.

Challenges and Alternative Approaches

Competing Alkylation Pathways

Radical bromination at the 4-position faces regioselectivity challenges due to piperidine symmetry. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) offers improved selectivity but requires cryogenic conditions.

Urea Hydrolysis Risks

Prolonged exposure to acidic or basic conditions risks urea cleavage. Neutral pH workup and anhydrous storage are critical for stability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylureido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxylic acid.

Reduction: Formation of N,N-dimethyl-4-((3-phenylureido)methyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylureido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Accessibility : highlights methods for piperidine carboxamide synthesis (e.g., benzyl protection, urea coupling), which could be adapted for the target compound .

- Biological Data Gaps : While BI605906’s high molecular weight correlates with targeted protein interactions, the target compound’s smaller size lacks direct evidence of efficacy .

- Contradictions : emphasizes ester-based lipophilicity, whereas the target compound’s carboxamide prioritizes stability—a trade-off requiring context-dependent optimization .

Biological Activity

N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a piperidine ring and a phenylureido group , which are common motifs in pharmacologically active compounds. The piperidine structure is known for its ability to interact with various biological targets, while the phenylureido moiety enhances its binding capabilities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The phenylureido group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This property suggests potential applications as an enzyme inhibitor in various biochemical pathways.

- Receptor Modulation : The piperidine ring interacts with receptor sites, modulating their function. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory responses.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit the activity of certain proteases, which are critical in various disease states.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease A | Competitive | 0.5 |

| Protease B | Non-competitive | 1.2 |

Case Studies

- Analgesic Activity : A study investigated the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

- Antitumor Effects : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways.

Research Findings

Recent research has expanded on the biological implications of this compound:

- Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties, particularly against alphaviruses. The compound demonstrated effective inhibition in viral replication assays.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

Amine Coupling : Reaction of a piperidine precursor with a phenylurea derivative using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base (e.g., diisopropylethylamine) to form the carboxamide bond .

Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amines during intermediate steps .

Purification : Column chromatography or recrystallization to isolate the final product.

Key reagents include coupling agents, bases, and protecting groups, with reaction conditions optimized for yield and purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Essential characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the piperidine core, urea linkage, and dimethyl substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for confirming the spatial arrangement of the phenylurea moiety .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Initial screening involves:

- In Vitro Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to evaluate affinity for G-protein-coupled receptors (GPCRs) .

- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK293 or cancer cells) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., racemization or urea hydrolysis)?

Methodological Answer: Optimization strategies include:

- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) during coupling steps to suppress racemization .

- Catalyst Use : Additives like 4-dimethylaminopyridine (DMAP) enhance coupling efficiency .

- Design of Experiments (DoE) : Statistical optimization of reagent stoichiometry and reaction time .

Q. How can researchers address low bioavailability observed in preclinical studies?

Methodological Answer: Bioavailability enhancement approaches:

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester or phosphate) to improve solubility .

- Structural Analog Synthesis : Replace the phenylurea group with bioisosteres (e.g., triazoles) to enhance metabolic stability .

- Formulation Optimization : Use lipid-based carriers or cyclodextrin complexes to increase absorption .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer: Contradictions may arise from:

- Tautomerism : The urea group may exhibit keto-enol tautomerism, resolved by variable-temperature NMR .

- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) to detect byproducts from incomplete coupling .

- Crystallographic Validation : Compare experimental NMR data with X-ray-derived structural models .

Q. What methodologies are recommended for designing target-specific assays (e.g., kinase inhibition)?

Methodological Answer: For kinase inhibition:

- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes to ATP pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) in real time .

- Functional Assays : Measure phosphorylation inhibition via Western blot or ELISA .

- Selectivity Profiling : Test against a panel of related kinases to identify off-target effects .

Q. How can structural discrepancies between computational models and experimental data be reconciled?

Methodological Answer: Discrepancies may stem from:

- Conformational Flexibility : Perform molecular dynamics (MD) simulations to explore low-energy conformers .

- Solvent Effects : Compare computational models (implicit vs. explicit solvent) with crystallographic data .

- Electron Density Analysis : Refine X-ray data to resolve ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.